molecular formula C24H25F3N2O B3815796 {1-(6-quinolinylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

{1-(6-quinolinylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

Cat. No. B3815796
M. Wt: 414.5 g/mol
InChI Key: DZEAHQXJVNIETM-UHFFFAOYSA-N
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Description

The compound appears to contain a quinoline group, a piperidine ring, and a trifluoromethyl group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges and one amine bridge . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could potentially be introduced through trifluoromethylation . The quinoline and piperidine rings might be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and piperidine rings would likely contribute significantly to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be quite reactive, so it might participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could potentially make the compound more lipophilic, which might affect its solubility in various solvents .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The specific hazards would depend on the compound’s physical and chemical properties .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

[1-(quinolin-6-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O/c25-24(26,27)21-5-1-3-18(14-21)15-23(17-30)8-11-29(12-9-23)16-19-6-7-22-20(13-19)4-2-10-28-22/h1-7,10,13-14,30H,8-9,11-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEAHQXJVNIETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC(=CC=C2)C(F)(F)F)CO)CC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-(6-Quinolinylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-(6-quinolinylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
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{1-(6-quinolinylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
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{1-(6-quinolinylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
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{1-(6-quinolinylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
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